molecular formula C16H18N2O3 B1355916 N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide CAS No. 953728-83-1

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide

Cat. No.: B1355916
CAS No.: 953728-83-1
M. Wt: 286.33 g/mol
InChI Key: RTCAGNZCHAJIMT-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methoxy group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxybenzoic acid and 3-methylphenol.

    Formation of Intermediate: The 5-amino-2-methoxybenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Coupling Reaction: The acyl chloride intermediate is then reacted with 3-methylphenol in the presence of a base such as pyridine to form the ester intermediate.

    Amidation: The ester intermediate is subjected to amidation using ammonia or an amine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with substituted methoxy or phenoxy groups.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methoxyphenyl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.

    N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide: Has the methyl group at a different position on the phenoxy ring.

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide is unique due to the specific positioning of the amino, methoxy, and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-4-3-5-13(8-11)21-10-16(19)18-14-9-12(17)6-7-15(14)20-2/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCAGNZCHAJIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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